Y7Kkh4TH37

説明

Y7Kkh4TH37 is a synthetic organic compound with the molecular formula C₂₁H₂₈NO₁₀S, as described in .

- Melting Point: Determined via differential scanning calorimetry (DSC).

- Optical Activity: Specific rotation data confirmed chirality.

- Spectroscopic Data:

- ¹H and ¹³C NMR: Full resonance assignments for protons and carbons.

- Mass Spectrometry: ESI-LRMS (m/z 486.1 [M+H]⁺) and HRMS (m/z 486.1589 [M+H]⁺) confirmed molecular weight (485.15 g/mol).

- Elemental Analysis: C, H, N, S content verified within 0.4% error .

特性

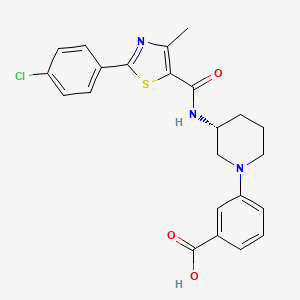

CAS番号 |

876145-68-5 |

|---|---|

分子式 |

C23H22ClN3O3S |

分子量 |

456.0 g/mol |

IUPAC名 |

3-[(3R)-3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidin-1-yl]benzoic acid |

InChI |

InChI=1S/C23H22ClN3O3S/c1-14-20(31-22(25-14)15-7-9-17(24)10-8-15)21(28)26-18-5-3-11-27(13-18)19-6-2-4-16(12-19)23(29)30/h2,4,6-10,12,18H,3,5,11,13H2,1H3,(H,26,28)(H,29,30)/t18-/m1/s1 |

InChIキー |

UEIFAMIUBPSKHA-GOSISDBHSA-N |

異性体SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@@H]3CCCN(C3)C4=CC=CC(=C4)C(=O)O |

正規SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCN(C3)C4=CC=CC(=C4)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Y7Kkh4TH37 involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base. This intermediate is then coupled with 4-methyl-2-aminothiazole to form the thiazole core.

The next step involves the formation of the piperidine ring, which is achieved by reacting 1-benzylpiperidin-4-one with the thiazole intermediate under reductive amination conditions. The final step is the coupling of the piperidine-thiazole intermediate with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form Y7Kkh4TH37.

Industrial Production Methods: Industrial production of Y7Kkh4TH37 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-pressure reactors for the reductive amination step and continuous flow reactors for the coupling reactions. Purification is typically achieved through recrystallization and chromatography techniques.

化学反応の分析

Types of Reactions: Y7Kkh4TH37 undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Oxidized thiazole derivatives.

Reduction: Alcohol derivatives of the piperidine ring.

Substitution: Substituted chlorophenyl derivatives.

科学的研究の応用

Y7Kkh4TH37 has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

作用機序

The mechanism of action of Y7Kkh4TH37 involves its interaction with specific molecular targets. The compound binds to the active site of enzymes or receptors, inhibiting their activity. This binding is facilitated by the thiazole and piperidine rings, which interact with the target’s active site through hydrogen bonding and hydrophobic interactions. The chlorophenyl group enhances the compound’s binding affinity by providing additional hydrophobic contacts.

類似化合物との比較

Comparison with Similar Compounds

To contextualize Y7Kkh4TH37, we compare it with structurally or functionally analogous compounds from peer-reviewed datasets (Table 1).

Table 1: Comparative Analysis of Y7Kkh4TH37 and Analogues

Key Findings :

Structural Complexity : Y7Kkh4TH37 exhibits higher molecular complexity compared to analogues, with multiple oxygen and nitrogen heteroatoms enabling diverse reactivity .

Solubility Trends : While Y7Kkh4TH37’s solubility is undocumented, CAS 84547-61-5 demonstrates exceptional aqueous solubility (220 mg/mL), likely due to its polar pyrazole-alcohol motif .

Synthetic Challenges : Y7Kkh4TH37’s synthesis may face hurdles in regioselective functionalization, unlike the straightforward LiAlH₄ reductions used for CAS 1046861-20-4 .

Bioactive Potential: The sulfonyl group in Y7Kkh4TH37 aligns with protease inhibitor pharmacophores, whereas CAS 99799-09-4’s cyclohexanol ester suggests anti-inflammatory applications .

Research Implications

- Y7Kkh4TH37’s Uniqueness: Its combination of sulfonyl and nitro groups is rare among reported compounds, offering novel avenues for drug discovery or polymer chemistry .

- Limitations : Lack of explicit synthetic protocols and bioactivity data for Y7Kkh4TH37 hinders direct benchmarking against commercial analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。